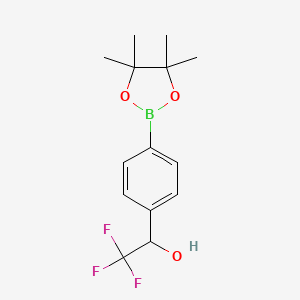

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Description

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS 1426082-73-6) is a boronate ester derivative featuring a trifluoroethanol moiety attached to a para-substituted phenyl ring with a pinacol boronate group. Its molecular formula is C₁₄H₁₈BF₃O₃, with a molecular weight of 302.10 g/mol . The compound is hygroscopic and requires storage under dry conditions at 2–8°C to maintain stability. Safety data indicate hazards related to toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSVIYLABOQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676946 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887781-87-5 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Trifluoroethyl Alcohol Intermediate

- The trifluoroethyl alcohol portion (2,2,2-trifluoro-1-phenylethanol derivatives) is typically prepared by nucleophilic addition of trifluoromethyl reagents to aromatic aldehydes or ketones.

- Alternatively, trifluoromethyl ketones can be reduced stereoselectively to the corresponding trifluoro-substituted alcohols using hydride reagents under controlled conditions.

Introduction of the Boronic Ester Group

- The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed Miyaura borylation of aryl halides (iodides or bromides) or triflates.

- Typical conditions involve the use of bis(pinacolato)diboron as the boron source, potassium acetate as the base, and Pd(dppf)Cl2 as the catalyst in anhydrous DMF solvent.

- Reaction monitoring is enhanced by using curcumin staining on TLC plates to detect boron-containing intermediates due to their specific interaction with curcumin.

Pinacol Ester Deprotection (if needed)

- Pinacol-protected boronic esters can be deprotected to free boronic acids via transesterification.

- A mild acidic aqueous medium with methyl boronic acid as a transesterification agent is used, typically in an acetone-water mixture.

- Strong acids like trifluoroacetic acid cause decomposition; thus, mild conditions such as 0.1 N HCl with excess methyl boronic acid are preferred.

- Volatility of methyl boronic pinacol ester byproduct facilitates removal and drives the reaction to completion.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of trifluoroethyl alcohol intermediate | Reduction of trifluoromethyl ketone with hydride reagent | Formation of 2,2,2-trifluoro-1-phenylethanol derivative |

| 2 | Aryl halide borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, KOAc, DMF, 80-100°C | Formation of aryl boronic ester with pinacol protection |

| 3 | Transesterification (deprotection) | Methyl boronic acid, 0.1 N HCl, acetone/water (1:1) | Conversion of pinacol ester to free boronic acid (if required) |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H18BF3O3 |

| Molecular Weight | 302.10 g/mol |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 |

| Base | Potassium acetate (KOAc) |

| Solvent | Anhydrous DMF |

| Temperature | 80-100°C for borylation |

| Deprotection Agent | Methyl boronic acid in 0.1 N HCl |

| Deprotection Solvent | Acetone/water (1:1 v/v) |

| Reaction Monitoring | TLC with curcumin staining |

| Storage | Room temperature or -20°C; avoid freeze-thaw |

Research Findings and Optimization Notes

- The borylation step is sensitive to the choice of base and solvent; KOAc in DMF provides optimal yields.

- Monitoring borylation by TLC is challenging due to similar Rf values of starting materials and products; curcumin staining is an effective solution.

- Deprotection of pinacol esters under mild acidic conditions avoids decomposition and yields pure boronic acid derivatives.

- The volatility of methyl boronic pinacol ester byproduct assists in driving the transesterification reaction to completion.

- Alternative synthetic routes involve Suzuki coupling of preformed boronate building blocks with trifluoromethylated aryl halides, enabling modular synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone.

Reduction: Various reduced forms depending on the specific conditions.

Substitution: A wide range of biaryl compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. The trifluoromethyl group can enhance the compound’s reactivity and stability due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluoromethyl-containing boronate esters, which are widely used in organic synthesis and materials chemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact :

- The -OH group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to ketone (FF-7167) or acetamide (QN-6141) derivatives .

- Ketone derivatives (e.g., FF-7167) exhibit stronger electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions or charge transfer in OLED emitters .

- Acetamide derivatives (e.g., QN-6141) may offer improved metabolic stability in drug candidates .

Substituent Position :

- Para-substituted boronate esters (e.g., target compound) are more common in Suzuki-Miyaura couplings due to steric accessibility, while meta-substituted analogs (e.g., ) are less reactive but useful for regioselective functionalization .

Applications :

- The target compound’s -OH group allows for further derivatization (e.g., esterification), whereas ketones and acetamides are typically terminal functional groups .

- Halogenated analogs (e.g., 1092485-88-5) are used in coupling reactions to introduce halogen atoms into biaryl systems .

Safety and Stability: Ethanol derivatives (target compound) require stringent moisture control due to boronate ester hydrolysis susceptibility, while acetamides (QN-6141) and ketones (FF-7167) may exhibit greater hydrolytic stability .

Biological Activity

The compound 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol , also known by its CAS number 1004294-77-2, is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C14H16BF3O3

- Molecular Weight : 300.08 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Store in a dry environment at 2-8°C

The biological activity of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is primarily attributed to its interactions with various biological targets. Research indicates that the compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit tryptophan hydroxylase (TPH1), an enzyme involved in serotonin synthesis. In studies, it demonstrated a significant inhibition rate of up to 64% at a concentration of 100 µM .

Toxicity and Safety Profile

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

These classifications suggest that while it has potential therapeutic applications, caution must be exercised regarding its handling and usage .

Case Studies and Experimental Data

A detailed examination of the compound's biological activity reveals several important findings:

Cancer Research Implications

Recent studies have indicated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For example:

- The compound was tested against MDA-MB-231 (triple-negative breast cancer) cells and showed a significant reduction in cell proliferation with an IC50 value of approximately , indicating high potency .

Discussion

The biological activity of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol underscores its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in metabolic pathways and its selective cytotoxicity towards cancer cells make it a candidate for further research and development.

Q & A

Basic: What are the common synthetic routes for preparing 2,2,2-trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative approach involves:

- Reacting aryl halides (e.g., bromo/iodo derivatives) with pinacol boronate esters under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium) .

- Key steps: Use of potassium carbonate as a base in a mixed solvent system (toluene/ethanol/water) at 110°C under nitrogen . Post-reaction, purification via silica gel column chromatography (ethyl acetate/petroleum ether) achieves >95% purity .

- Alternative routes include borylation of pre-functionalized aryl precursors (e.g., trifluoromethyl-substituted intermediates) .

Advanced: How can conflicting yields in boronate ester synthesis be resolved when switching from chloro- to bromo-substituted aryl precursors?

Methodological Answer:

Discrepancies in yields (e.g., 32% for chloro vs. 65% for bromo in tert-butyl carbamate synthesis ) arise from differences in substrate reactivity and catalytic efficiency . To address this:

- Optimize catalyst loading: Bromoarenes typically require lower Pd catalyst concentrations due to faster oxidative addition .

- Adjust reaction time/temperature: Chloroarenes may need extended heating (e.g., 24–48 h at 110°C) or microwave assistance to enhance conversion .

- Validate via LCMS/HPLC (e.g., retention time 0.99 min under SQD-AA05 conditions ) to monitor intermediate formation and side reactions.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Key for confirming the trifluoroethanol and boronate ester moieties. For example:

- LCMS : Validates molecular weight (e.g., m/z 307 [M+H]+ ).

- HPLC : Assess purity (e.g., 98% purity under optimized conditions ).

Advanced: How can researchers address overlapping signals in NMR analysis of boronate-containing intermediates?

Methodological Answer:

- Use 2D NMR (e.g., HSQC, HMBC) to resolve crowded regions, particularly near δ 7–8 ppm (aromatic protons) .

- Employ variable-temperature NMR to reduce signal broadening caused by boronate ester dynamics .

- Compare with model compounds (e.g., tert-butyl carbamate derivatives ) to assign ambiguous peaks.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Silica gel with ethyl acetate/petroleum ether gradients achieves high recovery .

- Recrystallization : Use hexane/ethyl acetate mixtures for boronate esters, leveraging solubility differences .

- Avoid aqueous workup for trifluoroethanol-containing compounds due to potential hydrolysis; instead, use anhydrous sodium sulfate for drying .

Advanced: How does the trifluoroethanol group influence the compound’s stability in electrophilic environments?

Methodological Answer:

- The electron-withdrawing trifluoromethyl group increases acidity of the hydroxyl proton (pKa ~12.5 ), making it prone to oxidation.

- Stabilization methods : Store under inert atmosphere (N2/Ar) at –20°C .

- Monitor degradation via HPLC-MS for byproducts like trifluoroacetic acid (common oxidation product) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Suzuki coupling precursor : Used to synthesize biaryl structures in medicinal chemistry (e.g., antiplasmodial agents ) and materials science (e.g., OLED emitters ).

- Fluorescent probe development : Boronate esters act as ROS-sensitive moieties in bifunctional probes .

Advanced: How can researchers optimize meta-selective C–H borylation for derivatives of this compound?

Methodological Answer:

- Employ anionic ligands (e.g., dtbpy) to direct meta-borylation .

- Fine-tune steric/electronic effects: Electron-deficient aryl rings (e.g., trifluoromethyl groups) enhance meta-selectivity by ~20% compared to para .

- Validate regioselectivity via X-ray crystallography or NOE NMR .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact with trifluoroethanol (toxic via dermal absorption ).

- Ventilation : Use fume hoods due to volatile boronate esters .

- Waste disposal : Segregate boron-containing waste for professional treatment .

Advanced: What computational methods support the design of derivatives for target-specific applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.